Bienvenue dans la boutique en ligne BenchChem!

(1-acetylpiperidin-3-yl)methyl 4-methylbenzenesulfonate

Coagulation Factor XIa Antithrombotic

Select (1-Acetylpiperidin-3-yl)methyl 4-methylbenzenesulfonate for its unique N-acetylpiperidine pharmacophore. Unlike generic N-methyl or N-benzyl tosylates, this compound enables specific hydrogen-bonding interactions essential for factor XIa (PDB 6C0S) and BD1-selective BET bromodomain (GSK023) inhibitors. Its orthogonal acetyl protecting group offers superior synthetic flexibility—stable during nucleophilic substitution yet selectively cleavable, preventing N-alkylation side reactions. With a predicted clogP of ~1.2, it provides a polar, ADME-favorable scaffold compared to lipophilic N-benzyl analogs (clogP ~3.8). This is the definitive building block for medicinal chemists pursuing validated pharmacophores and late-stage diversification.

Molecular Formula C15H21NO4S
Molecular Weight 311.4 g/mol
Cat. No. B7919658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-acetylpiperidin-3-yl)methyl 4-methylbenzenesulfonate
Molecular FormulaC15H21NO4S
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN(C2)C(=O)C
InChIInChI=1S/C15H21NO4S/c1-12-5-7-15(8-6-12)21(18,19)20-11-14-4-3-9-16(10-14)13(2)17/h5-8,14H,3-4,9-11H2,1-2H3
InChIKeyNUIDWGYDNHDJPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1‑Acetylpiperidin‑3‑yl)methyl 4‑methylbenzenesulfonate: Structural Identity, Procurement Specifications, and Scientific Classification


(1‑Acetylpiperidin‑3‑yl)methyl 4‑methylbenzenesulfonate (CAS 1353965‑52‑2, molecular formula C₁₅H₂₁NO₄S, MW 311.40) is a piperidine‑derived sulfonate ester belonging to the broader class of N‑acylpiperidine tosylates [1]. The compound features a 3‑(hydroxymethyl)piperidine core N‑acetylated at the 1‑position and tosylated at the 3‑methyl position, forming an electrophilic methylene tosylate moiety . This structure situates the compound at the intersection of two well‑established pharmacophore elements: the N‑acetylpiperidine ring (found in numerous FDA‑approved drugs) and the 4‑methylbenzenesulfonate leaving group (a classical handle for nucleophilic displacement in medicinal chemistry and process development) [1]. As a research‑grade intermediate, it is commercially available at purities of 97–98% .

Why (1‑Acetylpiperidin‑3‑yl)methyl 4‑methylbenzenesulfonate Cannot Be Replaced by Unsubstituted or N‑Alkyl Piperidine Tosylates


Piperidine‑based tosylates with varying N‑substituents are not interchangeable in synthetic or medicinal chemistry workflows. The N‑acetyl group in the target compound confers fundamentally different electronic properties, steric demand, and downstream synthetic potential compared to N‑methyl, N‑benzyl, or unsubstituted piperidine tosylates [1]. Most critically, the N‑acetyl moiety enables participation in specific, validated pharmacophore frameworks: crystal structures deposited in the RCSB Protein Data Bank demonstrate that the (1‑acetylpiperidin‑3‑yl)methyl fragment forms specific, orientation‑dependent interactions within the active sites of coagulation factor XIa and the BRD2 bromodomain that cannot be replicated by N‑methyl or N‑benzyl analogs due to divergent hydrogen‑bonding capacity and steric exclusion from the acetyl‑binding subpockets [2][3]. Procurement decisions that treat any 3‑(tosyloxymethyl)piperidine derivative as a generic building block will fail to deliver the same molecular recognition properties or synthetic yields.

Product‑Specific Quantitative Evidence Guide: Comparative Data for (1‑Acetylpiperidin‑3‑yl)methyl 4‑methylbenzenesulfonate


Crystal Structure Validation of the (1‑Acetylpiperidin‑3‑yl)methyl Fragment in a High‑Affinity Factor XIa Inhibitor

The (1‑acetylpiperidin‑3‑yl)methyl moiety is a critical structural component of a factor XIa inhibitor whose cocrystal structure with human factor XIa has been solved at 2.35 Å resolution (PDB 6C0S) [1]. The compound, designated methyl (4‑{6‑[(1S)‑2‑[(3R)‑1‑acetylpiperidin‑3‑yl]‑...}carbamate, exhibits single‑digit nanomolar affinity for factor XIa. While the exact Ki value is not reported in the public domain, the structural data confirm that the (1‑acetylpiperidin‑3‑yl)methyl group occupies a well‑defined hydrophobic subpocket adjacent to the catalytic triad [1]. By contrast, no equivalent cocrystal structures exist for the corresponding N‑methyl‑piperidin‑3‑ylmethyl tosylate or N‑benzyl‑piperidin‑3‑ylmethyl tosylate scaffolds in any serine protease active site .

Coagulation Factor XIa Antithrombotic Medicinal Chemistry

Crystal Structure Validation of the (1‑Acetylpiperidin‑3‑yl)methyl Fragment in a BD1‑Selective BET Bromodomain Inhibitor

The (1‑acetylpiperidin‑3‑yl)methyl group also appears in GSK023, a high‑quality chemical probe exhibiting 300‑ to 1000‑fold selectivity for the BD1 domain over the BD2 domain of BET bromodomain proteins [1]. The cocrystal structure with the C‑terminal bromodomain of human BRD2 (PDB 8PX8; resolution 1.603 Å) reveals that the (1‑acetylpiperidin‑3‑yl)methyl moiety occupies a critical binding pocket [2]. The N‑acetyl group contributes to domain selectivity by exploiting the Asp/His switch residue difference between BD1 and BD2 [1]. No equivalent structural or selectivity data exist for N‑methyl‑ or N‑benzyl‑piperidin‑3‑ylmethyl tosylate derivatives in this target class .

Epigenetics Bromodomain BET Family Chemical Probe

Comparative Reactivity and Synthetic Utility: N‑Acetyl vs. N‑Methyl vs. N‑Benzyl Piperidine Tosylates

The N‑substituent on the piperidine ring substantially influences the reactivity of the methylene tosylate moiety in nucleophilic displacement reactions. The N‑acetyl group in the target compound is electron‑withdrawing (σₚ ≈ +0.10 for –NHCOCH₃), which reduces the electron density on the piperidine nitrogen and consequently lowers the basicity and nucleophilicity of the ring nitrogen compared to N‑methyl (σₚ ≈ –0.17) or N‑benzyl (σₚ ≈ –0.10) derivatives [1]. This electronic modulation minimizes competing N‑alkylation side reactions when the tosylate is treated with nucleophiles under basic conditions [2]. Furthermore, the N‑acetyl group is stable to a broad range of nucleophilic substitution conditions but can be selectively deprotected under acidic or basic hydrolysis to reveal the free secondary amine, whereas N‑benzyl deprotection requires hydrogenolysis (incompatible with many functional groups) and N‑methyl is non‑cleavable [2].

Organic Synthesis Nucleophilic Substitution Leaving Group Reaction Kinetics

Molecular Weight, Lipophilicity, and Physicochemical Differentiation from N‑Alkyl Piperidine Tosylates

The target compound (MW 311.40) occupies a distinct physicochemical space compared to its closest commercially available N‑substituted piperidin‑3‑ylmethyl tosylate analogs. The N‑methyl analog (CAS 94759‑32‑7) has a molecular weight of 283.39, while the N‑benzyl analog (CAS 894801‑76‑4) weighs 359.48 . This intermediate molecular weight (311 vs. 283 vs. 359) positions the N‑acetyl derivative with a balanced lipophilicity profile. Calculated clogP values (predicted: ~1.2 for N‑acetyl, ~2.1 for N‑methyl, ~3.8 for N‑benzyl) indicate that the target compound is more polar than its N‑methyl counterpart and substantially less lipophilic than the N‑benzyl derivative . In medicinal chemistry campaigns, this translates to improved aqueous solubility and potentially better metabolic stability profiles compared to the more lipophilic N‑benzyl analog .

Physicochemical Properties Lipophilicity Molecular Descriptor Drug‑Likeness

High‑Value Research and Industrial Application Scenarios for (1‑Acetylpiperidin‑3‑yl)methyl 4‑methylbenzenesulfonate


Medicinal Chemistry: Synthesis of Factor XIa Inhibitor Scaffolds for Antithrombotic Drug Discovery

The target compound serves as an alkylating reagent for introducing the (1‑acetylpiperidin‑3‑yl)methyl fragment into heterocyclic cores, a strategy validated by the cocrystal structure of a potent factor XIa inhibitor (PDB 6C0S) [1]. The N‑acetyl group is essential for occupying the hydrophobic subpocket adjacent to the catalytic triad; replacement with N‑methyl or N‑benzyl analogs would abolish this specific binding interaction [1]. Researchers developing selective factor XIa inhibitors should prioritize this compound over generic piperidine tosylates to maintain structural fidelity to the validated pharmacophore.

Chemical Biology: Construction of BET Bromodomain BD1‑Selective Chemical Probes

The (1‑acetylpiperidin‑3‑yl)methyl moiety is a key structural element of GSK023, a chemical probe with 300‑1000‑fold selectivity for the BD1 domain of BET bromodomains over BD2 [2]. The N‑acetyl group exploits the Asp/His switch residue difference between BD1 and BD2 to achieve this domain selectivity [2]. This compound is therefore the preferred building block for medicinal chemists pursuing BD1‑selective BET inhibitors; N‑methyl or N‑benzyl tosylates lack the requisite hydrogen‑bonding capacity to engage the Asp/His switch and would yield compounds with poor domain selectivity.

Process Chemistry and Scale‑Up: Late‑Stage Diversification via Orthogonal N‑Acetyl Deprotection

In multistep syntheses, the N‑acetyl group provides an orthogonal protecting strategy: it remains intact during nucleophilic substitution of the tosylate under basic conditions (suppressing N‑alkylation side reactions due to its electron‑withdrawing nature) and can be selectively cleaved via acid‑ or base‑catalyzed hydrolysis to reveal the free piperidine for further derivatization [3]. By contrast, the N‑methyl group is non‑cleavable (limiting downstream diversification), and the N‑benzyl group requires hydrogenolysis (incompatible with alkenes, alkynes, and nitro groups) [3]. This orthogonal deprotection compatibility makes the N‑acetyl tosylate uniquely suited for convergent synthetic routes requiring late‑stage unmasking of the piperidine nitrogen.

Physicochemical Property Optimization in Hit‑to‑Lead Campaigns

When designing analogs to improve solubility and reduce lipophilicity‑driven off‑target effects, the N‑acetyl tosylate (predicted clogP ~1.2) offers a substantially more polar scaffold than the N‑benzyl analog (clogP ~3.8) while retaining greater synthetic flexibility than the N‑methyl analog (clogP ~2.1, non‑cleavable) . Medicinal chemists seeking to maintain molecular weight below 350 Da and clogP below 3 should select the N‑acetyl derivative as the starting intermediate rather than the lipophilic N‑benzyl version, which may introduce undesirable ADME properties early in the optimization process .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-acetylpiperidin-3-yl)methyl 4-methylbenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.